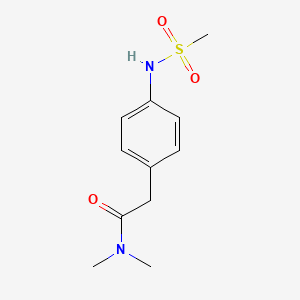![molecular formula C18H26N2O4S B6542778 N-{4-[2-(morpholin-4-yl)-2-oxoethyl]phenyl}cyclohexanesulfonamide CAS No. 1060255-72-2](/img/structure/B6542778.png)
N-{4-[2-(morpholin-4-yl)-2-oxoethyl]phenyl}cyclohexanesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N-{4-[2-(morpholin-4-yl)-2-oxoethyl]phenyl}cyclohexanesulfonamide” is a compound that belongs to the class of organic compounds known as phenylmorpholines . These are aromatic compounds containing a morpholine ring and a benzene ring linked to each other . It is one of the main raw materials for the synthesis of agricultural fungicides .
Mécanisme D'action
N-{4-[2-(morpholin-4-yl)-2-oxoethyl]phenyl}cyclohexanesulfonamide has been found to interact with the active site of PTP1B, inhibiting its activity. This inhibition is thought to be mediated by the formation of a covalent bond between the this compound and the active site of PTP1B, resulting in the inhibition of the enzyme’s activity.
Biochemical and Physiological Effects
This compound has been found to inhibit the activity of PTP1B, resulting in increased insulin signaling. This increased insulin signaling can lead to increased glucose uptake and utilization in cells, which can result in improved glucose homeostasis. In addition, this compound has been found to reduce seizures in animal models of epilepsy.
Avantages Et Limitations Des Expériences En Laboratoire
N-{4-[2-(morpholin-4-yl)-2-oxoethyl]phenyl}cyclohexanesulfonamide has several advantages for laboratory experiments. It is relatively easy to synthesize and is generally well-tolerated by cells. In addition, its inhibition of PTP1B is highly specific, making it a useful tool for studying the role of PTP1B in insulin signaling. However, this compound also has some limitations. Its inhibition of PTP1B is reversible, meaning that it may not be suitable for long-term studies. In addition, its effects on glucose homeostasis are not fully understood, making it difficult to predict its effects in vivo.
Orientations Futures
N-{4-[2-(morpholin-4-yl)-2-oxoethyl]phenyl}cyclohexanesulfonamide has potential for further exploration in a variety of areas. For example, further research could be conducted to better understand the effects of this compound on glucose homeostasis and its potential therapeutic applications. In addition, this compound could be studied for its potential use as a catalyst in the synthesis of other compounds. Finally, this compound could be studied for its potential use as an inhibitor of other proteins involved in insulin signaling, such as protein tyrosine phosphatase 2 (PTP2).
Méthodes De Synthèse
N-{4-[2-(morpholin-4-yl)-2-oxoethyl]phenyl}cyclohexanesulfonamide can be synthesized through a multi-step reaction. The first step involves the reaction of 4-morpholine-2-ethanol with benzaldehyde, followed by reaction with cyclohexanone and then with sulfonyl chloride. The resulting product is then purified and crystallized to yield this compound.
Applications De Recherche Scientifique
N-{4-[2-(morpholin-4-yl)-2-oxoethyl]phenyl}cyclohexanesulfonamide has been studied for its potential applications in various scientific research areas, such as biochemistry, pharmacology, and chemical engineering. In biochemistry, this compound has been used as an inhibitor of protein tyrosine phosphatase 1B (PTP1B), which is involved in the regulation of insulin signaling. This compound has also been studied for its potential use as an anticonvulsant in pharmacology. In chemical engineering, this compound has been used as a catalyst in the synthesis of polymers.
Propriétés
IUPAC Name |
N-[4-(2-morpholin-4-yl-2-oxoethyl)phenyl]cyclohexanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N2O4S/c21-18(20-10-12-24-13-11-20)14-15-6-8-16(9-7-15)19-25(22,23)17-4-2-1-3-5-17/h6-9,17,19H,1-5,10-14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQXUOQOTACZFGP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)S(=O)(=O)NC2=CC=C(C=C2)CC(=O)N3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-chloro-N-{4-[2-oxo-2-(pyrrolidin-1-yl)ethyl]phenyl}benzene-1-sulfonamide](/img/structure/B6542698.png)
![3-fluoro-4-methoxy-N-{4-[2-oxo-2-(pyrrolidin-1-yl)ethyl]phenyl}benzene-1-sulfonamide](/img/structure/B6542699.png)
![4-fluoro-2-methyl-N-{4-[2-oxo-2-(pyrrolidin-1-yl)ethyl]phenyl}benzene-1-sulfonamide](/img/structure/B6542704.png)
![1-(2-chlorophenyl)-N-{4-[2-oxo-2-(pyrrolidin-1-yl)ethyl]phenyl}methanesulfonamide](/img/structure/B6542710.png)
![N-{4-[2-(morpholin-4-yl)-2-oxoethyl]phenyl}thiophene-2-sulfonamide](/img/structure/B6542714.png)
![2,5-difluoro-N-{4-[2-(morpholin-4-yl)-2-oxoethyl]phenyl}benzene-1-sulfonamide](/img/structure/B6542721.png)
![4-fluoro-N-{4-[2-(morpholin-4-yl)-2-oxoethyl]phenyl}benzene-1-sulfonamide](/img/structure/B6542729.png)
![N-{4-[2-(morpholin-4-yl)-2-oxoethyl]phenyl}ethane-1-sulfonamide](/img/structure/B6542734.png)
![N-{4-[2-(morpholin-4-yl)-2-oxoethyl]phenyl}-2,3-dihydro-1,4-benzodioxine-6-sulfonamide](/img/structure/B6542753.png)
![5-methyl-N-{4-[2-(morpholin-4-yl)-2-oxoethyl]phenyl}thiophene-2-sulfonamide](/img/structure/B6542770.png)
![N-[3-methyl-4-({4-[2-(morpholin-4-yl)-2-oxoethyl]phenyl}sulfamoyl)phenyl]acetamide](/img/structure/B6542789.png)
![4-methoxy-2-methyl-N-{4-[2-(morpholin-4-yl)-2-oxoethyl]phenyl}benzene-1-sulfonamide](/img/structure/B6542792.png)

![2-[4-(2,5-dimethoxybenzenesulfonamido)phenyl]-N,N-dimethylacetamide](/img/structure/B6542807.png)